Crassirhizomoside A

Description

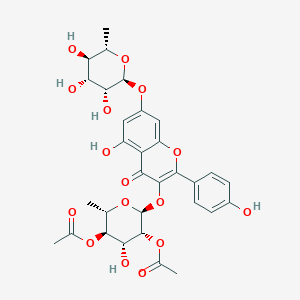

Crassirhizomoside A is a bioactive flavonoid glycoside first isolated from Dryopteris crassirhizoma and later identified in Cyrtomium fortumei (J.) Smith rhizomes . Structurally, it is characterized as a quercetin derivative with an acetylated galactoside moiety attached at the 3-O position and a rhamnose residue at the 7-O position . Its core structure includes hydroxyl groups at positions 5 and 4, which are critical for its pharmacological activities.

This compound exhibits significant anti-HIV-1 activity, specifically inhibiting the RNA-dependent and DNA-dependent DNA polymerase functions of HIV-1 reverse transcriptase (RT) .

Properties

Molecular Formula |

C31H34O16 |

|---|---|

Molecular Weight |

662.6 g/mol |

IUPAC Name |

[(2S,3R,4R,5R,6S)-5-acetyloxy-4-hydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C31H34O16/c1-11-21(36)23(38)24(39)30(41-11)45-17-9-18(35)20-19(10-17)46-27(15-5-7-16(34)8-6-15)28(22(20)37)47-31-29(44-14(4)33)25(40)26(12(2)42-31)43-13(3)32/h5-12,21,23-26,29-31,34-36,38-40H,1-4H3/t11-,12-,21-,23+,24+,25+,26-,29+,30-,31-/m0/s1 |

InChI Key |

CAZIOXDBDLCNHU-VQFYLWINSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C)O)OC(=O)C)C5=CC=C(C=C5)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC(=O)C)O)OC(=O)C)C5=CC=C(C=C5)O)O)O)O)O |

Synonyms |

crassirhizomoside A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features and Reactivity

Crassirhizomoside A contains a triterpenoid aglycone core (likely oleanane or ursane type) glycosylated with sugar moieties. Key reactive sites include:

-

Oleanolic acid derivatives : Carboxylic acid groups at C-28, hydroxyl groups at C-3, C-16, and C-21.

-

Glycosidic linkages : Hydrolysis-prone β-D-glucopyranosyl or α-L-rhamnopyranosyl units.

-

Double bonds : Potential sites for oxidation or hydrogenation (e.g., Δ12-13 olefinic bond).

Hydrolysis Reactions

Glycosidic bonds in saponins are susceptible to acid- or enzyme-catalyzed cleavage. For this compound:

Oxidation and Reduction

-

Oxidation of hydroxyl groups :

Secondary alcohols (e.g., C-3, C-16) can be oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Example: -

Hydrogenation of double bonds :

Catalytic hydrogenation (H₂/Pd-C) would saturate the Δ12-13 bond, altering the compound’s bioactivity.

Enzymatic Modifications

Saponins often undergo regioselective glycosylation or deglycosylation via plant-derived enzymes. For this compound:

-

Glycosyltransferases : Could add xylose or arabinose units to existing sugar chains .

-

Esterases : May hydrolyze acetyl groups (if present) on sugar residues.

Synthetic Modifications

A. Acylation :

-

Reagent : Acetic anhydride/pyridine.

-

Product : Acetylated derivatives at free hydroxyl groups (improves lipid solubility).

B. Glycosylation :

-

Use Koenigs-Knorr reaction (Ag₂CO₃ catalyst) to attach non-native sugars.

-

Example:

Stability Under Physiological Conditions

-

pH-dependent hydrolysis : Glycosidic bonds may cleave in lysosomal environments (pH 4.5–5.0) .

-

ROS susceptibility : Oleanane-type triterpenes react with reactive oxygen species (e.g., - OH), forming epoxides or diols.

Analytical Characterization

| Technique | Application |

|---|---|

| NMR (¹H, ¹³C, HSQC) | Assign aglycone and sugar moiety structures |

| HRMS | Confirm molecular formula and modifications |

| HPLC-ELSD | Quantify hydrolysis or oxidation products |

Comparison with Similar Compounds

Comparison with Similar Compounds

Crassirhizomoside A belongs to a class of flavonoid glycosides with shared structural motifs and overlapping bioactivities. Below is a comparative analysis with its analogs:

Structural and Functional Comparison

Key Findings and Contrasts

Anti-HIV Activity: this compound and C are potent inhibitors of HIV-1 RT, likely due to their quercetin core and acetylated galactoside, which enhance binding affinity . Sutchuenoside A, with a kaempferol core, shows weaker inhibition, suggesting hydroxylation at the 3' position (absent in kaempferol) is critical for RT inhibition . Unlike these glycosides, ursolic acid and 3,4-dihydroxybenzaldehyde (isolated from ferns) exhibit negligible HIV-1 protease inhibition, highlighting the specificity of flavonoid glycosides for RT .

In contrast, pimpinellin (PPI), a non-flavonoid coumarin, demonstrates clear dose-dependent apoptosis induction (27.44% apoptosis in MGC-803 cells at 20 μM) and lower IC50 values than most co-isolated flavonoids .

Antimicrobial and Antioxidant Profiles: this compound and C show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), but Polystichum spp. extracts exhibit superior antimicrobial effects, possibly due to higher flavaspidic acid content . Antioxidant activity of this compound is comparable to α-tocopherol in lipid peroxidation assays, while A. exilis ethanol extracts show stronger free radical scavenging, suggesting structural optimization is needed for enhanced antioxidant efficacy .

Q & A

Q. What are the primary analytical techniques used to identify and characterize Crassirhizomoside A in plant extracts?

Methodological Answer: this compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash column chromatography. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) for molecular weight confirmation . Purity validation requires high-resolution mass spectrometry (HRMS) and comparison with published spectral data. Ensure detailed documentation of solvent systems and retention times for reproducibility .

Q. How can researchers design a robust literature review strategy for this compound?

Methodological Answer: Use aggregation search strategies to integrate databases like PubMed, SciFinder, and Web of Science, filtering for terms such as "this compound biosynthesis," "phytochemical isolation," and "bioactivity." Prioritize primary sources (peer-reviewed journals) over reviews to avoid secondary bias. Track citations of seminal papers (e.g., initial isolation studies) to identify recent advances . Maintain a structured database of findings, including contradictory results, using reference managers like Zotero .

Q. What experimental protocols are recommended for assessing this compound’s in vitro bioactivity?

Methodological Answer: Standardize bioassays (e.g., cytotoxicity, antimicrobial activity) using cell lines (e.g., HeLa, MCF-7) or microbial strains with positive/negative controls. Dose-response curves should include at least five concentrations (e.g., 1–100 µM) to determine IC₅₀ values. Validate results with triplicate experiments and statistical analysis (ANOVA, p < 0.05). Document cell culture conditions and compound solubility (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Systematically compare variables across studies:

- Experimental conditions : Differences in solvent, concentration, or assay protocols (e.g., incubation time).

- Compound purity : Contaminants in extracts may skew results; cross-validate with HRMS data.

- Biological models : Cell line specificity or microbial strain variations. Use meta-analysis tools to quantify heterogeneity and identify confounding factors. For qualitative contradictions, conduct comparative assays under standardized conditions .

Q. What strategies are effective for elucidating this compound’s biosynthetic pathway?

Methodological Answer: Combine transcriptomic and metabolomic approaches:

- Transcriptomics : RNA-seq of plant tissues to identify upregulated genes (e.g., cytochrome P450s, glycosyltransferases).

- Metabolomics : LC-MS/MS to track intermediate metabolites. Validate candidate enzymes via heterologous expression in E. coli or yeast. Use isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation .

Q. How can researchers optimize the synthetic yield of this compound derivatives?

Methodological Answer: Employ Design of Experiments (DoE) principles:

- Variables : Catalyst loading, temperature, reaction time.

- Response surface methodology : Identify optimal conditions (e.g., 60°C, 24h). Characterize derivatives using XRD for crystallinity and NMR for regioselectivity. Publish full synthetic protocols, including failed attempts, to aid troubleshooting .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound’s structural data in publications?

Methodological Answer: Include:

- NMR spectra : Label all peaks and provide δ values (ppm) with multiplicity.

- Crystallographic data : Deposit .cif files in public repositories (e.g., Cambridge Crystallographic Database).

- Tables : Summarize key spectral data (e.g., ¹H NMR: δ 5.32, d, J=8.4 Hz). Avoid overcrowding figures; place extended data in supplementary materials .

Q. How can researchers ensure experimental reproducibility in this compound studies?

Methodological Answer:

- Detailed protocols : Specify equipment models (e.g., Bruker AVANCE III HD 600 MHz NMR), software versions, and raw data archiving (e.g., Figshare).

- Negative controls : Report solvent-only and untreated samples in bioassays.

- Collaborative validation : Share samples with independent labs for cross-verification .

Interdisciplinary Approaches

Q. What computational methods are suitable for predicting this compound’s molecular interactions?

Methodological Answer: Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., COX-2, topoisomerases). Validate with molecular dynamics simulations (GROMACS) over ≥100 ns. Compare binding energies (ΔG) with experimental IC₅₀ values. Publish simulation parameters (force fields, solvation models) for transparency .

Q. How can machine learning enhance this compound research?

Methodological Answer: Train models on existing phytochemical datasets to predict:

- Bioactivity : Use QSAR models with descriptors like logP, polar surface area.

- Biosynthetic gene clusters : Annotate genomes via tools like antiSMASH.

Validate predictions with wet-lab experiments and report model accuracy (e.g., ROC-AUC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.